Descarboxyl orbifloxacin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
166323-26-8 |
|---|---|
Fórmula molecular |
C18H20F3N3O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4-one |
InChI |
InChI=1S/C18H20F3N3O/c1-9-7-23(8-10(2)22-9)18-15(20)14(19)13-12(25)5-6-24(11-3-4-11)17(13)16(18)21/h5-6,9-11,22H,3-4,7-8H2,1-2H3/t9-,10+ |
Clave InChI |
ZHUACHFPOGNNKF-AOOOYVTPSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
SMILES canónico |
CC1CN(CC(N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
Origen del producto |
United States |
Emerging Research Avenues and Translational Perspectives for Decarboxylated Fluoroquinolones
Potential as Research Tools for Antimicrobial Resistance Studies
The rise of drug-resistant pathogens necessitates a deeper understanding of the mechanisms that confer resistance to fluoroquinolones. Descarboxyl orbifloxacin (B1677453) and its analogs can serve as valuable research tools in this endeavor. By being structurally similar to the parent compound but lacking direct antibacterial action, Descarboxyl orbifloxacin can be used to investigate specific aspects of resistance mechanisms without the confounding variable of bactericidal or bacteriostatic effects.
For instance, these decarboxylated compounds could be instrumental in studying efflux pump activity. Efflux pumps are a primary mechanism of resistance, actively transporting antibiotics out of the bacterial cell. Research has indicated that the 3-carboxylate group is not essential for recognition by some efflux systems. nih.gov Therefore, Descarboxyl orbifloxacin could be used as a non-lethal substrate to study the kinetics and substrate specificity of various efflux pumps in multidrug-resistant bacteria. This could facilitate the screening and development of efflux pump inhibitors, a promising strategy to restore the efficacy of existing antibiotics.
Furthermore, Descarboxyl orbifloxacin can be utilized in studies of target modification, another key resistance mechanism. Fluoroquinolones target the bacterial enzymes DNA gyrase and topoisomerase IV. Mutations in the genes encoding these enzymes can reduce drug binding and confer resistance. By comparing the binding affinity of orbifloxacin and Descarboxyl orbifloxacin to both wild-type and mutated enzymes, researchers can elucidate the precise role of the carboxyl group in target interaction and how specific mutations affect this binding.
Table 1: Potential Applications of Descarboxyl orbifloxacin in Antimicrobial Resistance Research
| Research Area | Application of Descarboxyl orbifloxacin | Potential Insights |
|---|---|---|
| Efflux Pump Dynamics | Use as a non-bactericidal substrate for efflux pump assays. | Elucidation of pump kinetics, substrate specificity, and screening for efflux pump inhibitors. |
| Target Enzyme Interaction | Comparative binding studies with wild-type and mutated DNA gyrase/topoisomerase IV. | Understanding the role of the C-3 carboxyl group in target binding and the impact of resistance mutations. |
| Metabolic Pathways | Investigation of bacterial metabolic responses to fluoroquinolone-like structures without inducing cell death. | Identification of metabolic pathways involved in bacterial stress responses to antibiotics. |
Role in Understanding Fluoroquinolone Biodegradation
The environmental persistence of fluoroquinolones is a growing concern, contributing to the selection pressure for resistant bacteria in natural ecosystems. Understanding the biodegradation pathways of these compounds is crucial for developing strategies to mitigate their environmental impact. Decarboxylated metabolites are known products of fluoroquinolone degradation. researchgate.net
Studying the formation and subsequent fate of Descarboxyl orbifloxacin in various environmental matrices can provide critical insights into the microbial and abiotic degradation processes of orbifloxacin. For example, identifying the specific microorganisms and enzymes capable of decarboxylating orbifloxacin would be a significant step. Research has begun to explore the microbial transformation of fluoroquinolones, with some studies identifying fungi capable of degrading these persistent compounds. nih.govresearchgate.net
Moreover, by using Descarboxyl orbifloxacin as a starting material in degradation studies, researchers can investigate the downstream metabolic pathways without the initial complexities of the parent drug's degradation. This can help in constructing a more complete picture of the entire biodegradation network and identifying potential persistent or toxic transformation products.
Table 2: Research Focus on Fluoroquinolone Biodegradation
| Research Question | Relevance of Descarboxyl orbifloxacin |
|---|---|
| What are the primary microbial pathways for orbifloxacin degradation? | As a known or potential metabolite, its presence and concentration can indicate specific degradation routes. |
| Which enzymes are responsible for the decarboxylation of fluoroquinolones? | Can be used as a reference standard to confirm enzymatic activity. |
Prospects for Novel Antimicrobial Scaffolds
While Descarboxyl orbifloxacin itself lacks antibacterial potency, its core chemical structure, the fluoroquinolone scaffold, remains a valuable starting point for the synthesis of new therapeutic agents. nih.gov The process of drug discovery often involves modifying existing scaffolds to impart new activities or to overcome resistance.
The decarboxylated fluoroquinolone structure can be seen as a "blank slate" for medicinal chemists. By removing the pharmacologically essential carboxyl group, the scaffold becomes available for the introduction of alternative functional groups at the C-3 position. This could lead to the development of compounds with entirely new mechanisms of action, potentially targeting different bacterial processes or even having applications beyond antibacterial therapy, such as anticancer agents. mdpi.com
Researchers are actively exploring the synthesis of novel fluoroquinolone derivatives with modifications at various positions to enhance their activity against resistant strains. orientjchem.orgmdpi.com The decarboxylated scaffold provides a unique opportunity to explore chemical space that is not accessible from the parent fluoroquinolone, potentially leading to the discovery of compounds that can circumvent existing resistance mechanisms. mdpi.com
Interdisciplinary Research Needs and Challenges
The exploration of decarboxylated fluoroquinolones like Descarboxyl orbifloxacin necessitates a collaborative, interdisciplinary approach. Medicinal chemists are needed to synthesize these compounds and create novel derivatives. semanticscholar.org Microbiologists are essential for evaluating their interactions with bacteria, including resistance mechanisms and biodegradation. Environmental scientists are required to assess their ecological impact, while computational chemists can model their interactions with biological targets and predict the properties of new derivatives.
A significant challenge is the current lack of focused research on specific decarboxylated fluoroquinolones. Much of the available data is generalized to the class of decarboxylated fluoroquinolones, with ciprofloxacin (B1669076) being the most studied example. nih.gov Future research should aim to characterize individual compounds like Descarboxyl orbifloxacin more thoroughly to understand any unique properties they may possess.
Furthermore, developing standardized assays to evaluate the utility of these compounds as research tools will be crucial for comparing data across different studies and laboratories. Overcoming these challenges through interdisciplinary collaboration will be key to unlocking the full potential of decarboxylated fluoroquinolones in the broader fight against infectious diseases and environmental contamination.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Descarboxyl orbifloxacin |
| Orbifloxacin |
Q & A
Q. What advanced chromatographic techniques improve sensitivity in quantifying trace descarboxyl orbifloxacin in biological matrices?
- Methodological Answer : Use SPE (C18 cartridges) for plasma/bile sample cleanup. Employ UPLC-MS/MS with ESI⁻ mode for enhanced detection (LOQ ~0.1 ng/mL). Optimize mobile phase (e.g., 0.1% formic acid/acetonitrile) and column (BEH C18, 1.7 μm) to resolve matrix interferences .
Methodological Notes
- Data Contradiction Analysis : For conflicting toxicity results, apply Bradford Hill criteria (e.g., consistency, biological gradient) and meta-analysis tools (e.g., RevMan) .
- Experimental Design : Align with ICH Q2(R1) for validation and OECD 471/473 for toxicity testing. Use factorial designs to optimize synthesis conditions .
- Structural Analysis : Pair computational (DFT, molecular dynamics) with experimental (X-ray crystallography) methods to resolve binding ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
